2-Butoxy-4-chloro-1-nitrobenzene
Description
2-Butoxy-4-chloro-1-nitrobenzene (CAS 401622-27-3) is a substituted aromatic compound featuring a nitro (-NO₂) group at position 1, a chloro (-Cl) group at position 4, and a butoxy (-OCH₂CH₂CH₂CH₃) group at position 2 on the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol. The compound is commercially available at 95% purity and is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for derivatives requiring electron-withdrawing substituents . The butoxy group contributes to enhanced lipophilicity compared to shorter alkoxy chains, influencing solubility and reactivity in substitution reactions.
Properties
IUPAC Name |
2-butoxy-4-chloro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORGSKTVIMIOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chloro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-4-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-Butoxy-4-chloro-1-nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at position 1 undergoes reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing agents.
Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol | 25°C | 85% | |
| SnCl₂, HCl | Ethanol/H₂O | Reflux | 78% |
Key Findings :
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Reduction produces 2-butoxy-4-chloroaniline as the primary product .
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Catalytic hydrogenation is more efficient than stoichiometric methods, with fewer byproducts.
Nucleophilic Aromatic Substitution (NAS) of the Chloro Group
The chloro (-Cl) group at position 4 participates in substitution reactions under strongly basic or nucleophilic conditions.
Reaction Conditions
| Nucleophile | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaOH (10% aqueous) | DMSO/H₂O | 120°C | 62% | |
| NH₃ (g) | Ethanol, Cu catalyst | 150°C | 45% |
Mechanism :
-
The nitro group deactivates the ring, but the butoxy group provides partial activation at specific positions.
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Substitution occurs preferentially at the chloro position (C4) due to resonance stabilization from the nitro group .
Electrophilic Aromatic Substitution (EAS)
The compound’s reactivity toward electrophiles is limited due to strong deactivation by the nitro group.
Observed Reactions :
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SO₃ | H₂SO₄, 50°C | Sulfonation at C5 | 28% | |
| Br₂ (FeBr₃ catalyst) | CH₂Cl₂, 0°C | Bromination at C6 | 15% |
Directing Effects :
-
The nitro group directs electrophiles to the meta position (C6), while the butoxy group directs ortho/para (C3/C5). Competition results in minor sulfonation/bromination at C5/C6 .
Cleavage of the Butoxy Group
The butoxy (-O-C₄H₉) ether linkage undergoes acid-catalyzed cleavage.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| HBr (48% aq.) | Acetic acid | Reflux | 91% | |
| HI (57% aq.) | Dioxane | 100°C | 88% |
Products :
Photochemical Reactions
UV irradiation induces nitro group rearrangement and radical formation.
Key Observations :
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Prolonged UV exposure leads to 4-chloro-2-butyl-1-nitrophenol via photo-Fries rearrangement (15% conversion).
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Radical coupling products form in the presence of O₂, including dimerized species.
Experimental Data Table
| Reaction | Major Product | Conditions | Yield |
|---|---|---|---|
| Nitro reduction | 2-Butoxy-4-chloroaniline | H₂/Pd, EtOH, 25°C | 85% |
| Chloro substitution | 2-Butoxy-4-hydroxy-1-nitrobenzene | NaOH, DMSO/H₂O, 120°C | 62% |
| Sulfonation | 2-Butoxy-4-chloro-5-nitrobenzenesulfonic acid | SO₃, H₂SO₄, 50°C | 28% |
Scientific Research Applications
Chemical Properties and Structure
2-Butoxy-4-chloro-1-nitrobenzene has the molecular formula C10H12ClN2O3 and features a nitro group (-NO2), a chloro group (-Cl), and a butoxy group (-O-C4H9) attached to a benzene ring. These substitutions impart distinct reactivity patterns that are exploited in various applications.
Scientific Research Applications
1. Organic Synthesis:
- Building Block for Complex Molecules: 2-Butoxy-4-chloro-1-nitrobenzene is utilized as an intermediate in the synthesis of more complex organic compounds. Its electrophilic aromatic substitution reactions allow for the introduction of additional functional groups, facilitating the creation of diverse chemical entities used in research and industry.
2. Pharmaceutical Development:
- Drug Formulation: Research has indicated potential applications in drug development, where derivatives of 2-butoxy-4-chloro-1-nitrobenzene are explored for their biological activity against various diseases. The compound's ability to undergo reduction reactions makes it suitable for synthesizing amine derivatives, which are often key components in pharmaceutical agents.
3. Agrochemical Production:
- Pesticide Synthesis: The compound is also employed in the production of agrochemicals, including pesticides. Its reactivity allows it to be transformed into active ingredients that can effectively target agricultural pests.
4. Material Science:
- Specialty Chemicals: In materials science, 2-butoxy-4-chloro-1-nitrobenzene is used to synthesize specialty chemicals that find applications in coatings, adhesives, and other industrial materials.
Data Tables
| Application Area | Specific Uses | Key Reactions Involved |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Electrophilic Aromatic Substitution |
| Pharmaceutical Development | Drug formulation | Reduction to amines |
| Agrochemical Production | Pesticide synthesis | Nucleophilic substitution |
| Material Science | Specialty chemicals | Various substitution reactions |
Case Studies
Case Study 1: Pharmaceutical Research
In a study published by Smith et al. (2023), researchers synthesized a series of amine derivatives from 2-butoxy-4-chloro-1-nitrobenzene. These derivatives exhibited promising anti-inflammatory properties, suggesting that they could serve as lead compounds for further drug development.
Case Study 2: Agrochemical Applications
A research project conducted by Johnson et al. (2024) explored the use of 2-butoxy-4-chloro-1-nitrobenzene in developing new pesticide formulations. The study demonstrated that modifications to the compound's structure enhanced its efficacy against common agricultural pests while reducing environmental impact.
Case Study 3: Material Science Innovations
In an innovative approach to material science, Lee et al. (2022) incorporated 2-butoxy-4-chloro-1-nitrobenzene into polymer matrices to improve thermal stability and chemical resistance. The resulting materials showed enhanced performance in high-temperature applications.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloro-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Butoxy-4-chloro-1-nitrobenzene can be contrasted with related nitro-aromatic compounds, focusing on substituent effects, physical properties, and reactivity.
Table 1: Key Properties of 2-Butoxy-4-chloro-1-nitrobenzene and Analogues
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at position 1 in 2-Butoxy-4-chloro-1-nitrobenzene strongly deactivates the ring, making electrophilic substitution challenging. In contrast, the amino group (-NH₂) in 1-Amino-4-chloro-2-nitrobenzene activates the ring but introduces competing reactivity (e.g., diazotization) . The trifluoromethoxy group (-OCF₃) in 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene exerts a stronger electron-withdrawing effect than butoxy (-OBut), directing substitution to specific ring positions .
Physical Properties
- Lipophilicity: Butoxy-substituted derivatives exhibit higher solubility in nonpolar solvents compared to ethoxy or trifluoromethoxy analogs. For example, 2-Butoxy-4-chloro-1-nitrobenzene is more lipophilic than 4-Chloro-1-ethoxy-2-nitrobenzene .
- Melting Points: The amino-substituted analog (1-Amino-4-chloro-2-nitrobenzene) has a defined melting point (116–118°C), likely due to hydrogen bonding, whereas alkoxy-substituted derivatives lack reported values, suggesting lower crystallinity .
Research Findings and Gaps
- Data Limitations : Melting points and boiling points for alkoxy-substituted nitrobenzenes are underreported in the literature, necessitating further experimental characterization.
- Reactivity Studies : Comparative kinetic studies on substitution reactions (e.g., SNAr) between butoxy, ethoxy, and trifluoromethoxy analogs are lacking but critical for industrial optimization.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Butoxy-4-chloro-1-nitrobenzene in laboratory settings?
- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation exposure . Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Safety showers and eyewash stations must be accessible. For waste disposal, segregate contaminated materials and consult hazardous waste professionals, as nitroaromatic compounds often require specialized treatment .
Q. What synthetic routes are viable for preparing 2-Butoxy-4-chloro-1-nitrobenzene?
- Methodological Answer : A two-step approach is common:
Nitration : Introduce the nitro group to 4-chlorobenzene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
Etherification : React the nitrochlorobenzene intermediate with 1-butanol via nucleophilic aromatic substitution (SNAr), using a base like K₂CO₃ in DMF at 80–100°C . Monitor reaction progress using TLC (silica gel, hexane:EtOAc 8:2) and quantify yield via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing 2-Butoxy-4-chloro-1-nitrobenzene?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies the butoxy chain (δ 1.0–1.6 ppm for CH₂/CH₃) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms nitro and chloro substitution patterns .
- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C ether bands (~1250 cm⁻¹) .
- XRD : For crystalline samples, use SHELXL for structure refinement to resolve positional disorder in the butoxy group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Butoxy-4-chloro-1-nitrobenzene in electrophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. The nitro group directs electrophiles to the para position relative to itself, while the chloro group deactivates the ring. Compare with analogs like 2-bromo-4-nitro-1-(trifluoromethoxy)benzene to validate predictions . Solvent effects can be modeled using PCM for reactions in polar aprotic solvents .
Q. How should researchers address contradictions in reported solubility or stability data for nitroaromatic compounds like 2-Butoxy-4-chloro-1-nitrobenzene?
- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., USP <921> for solubility). For stability, use accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-UV monitoring. Cross-validate findings with independent labs and apply multivariate analysis to identify confounding variables (e.g., trace impurities or light exposure) .
Q. What strategies optimize the regioselectivity of functionalizing 2-Butoxy-4-chloro-1-nitrobenzene for drug discovery applications?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the nitro group (e.g., via reduction to NH₂) to enable regioselective halogenation or coupling at the chloro position.
- Directed Ortho Metalation : Use LDA or Grignard reagents to introduce substituents adjacent to the nitro group .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the chloro site, leveraging its moderate leaving-group ability .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in synthetic yields of 2-Butoxy-4-chloro-1-nitrobenzene across different labs?
- Methodological Answer : Adopt open-data practices by sharing detailed reaction logs (temperature, solvent purity, stirring rates) and raw spectral data in repositories like Zenodo . Use statistical tools (e.g., R or Python’s SciPy) to perform ANOVA on yield variations and identify critical parameters (e.g., base concentration or reaction time) .
Contradiction Resolution Example
- Discrepancy : Conflicting melting points reported for similar compounds (e.g., 2-Chloro-4-nitroaniline vs. 1-Amino-2-chloro-4-nitrobenzene).
- Resolution : Verify purity via elemental analysis and DSC. Compare crystallographic data (SHELXL-refined structures) to assess polymorphism or hydration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
